2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Description
Fundamental Geometric Parameters and Electronic Structure
The molecular geometry of 2-methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is dominated by the sp³-hybridized quaternary carbon center that connects the phenyl ring to the propylamine framework. The carbon-carbon bond connecting the tertiary carbon to the aromatic ring exhibits characteristic single bond geometry with bond angles approximating tetrahedral geometry around the quaternary center. The trifluoromethyl group adopts a pyramidal configuration with the carbon-fluorine bonds displaying typical electronegativity-induced polarization patterns. The electronic structure analysis reveals significant electron-withdrawing effects from the trifluoromethyl substituent, which influences the entire molecular electronic distribution through both inductive and resonance mechanisms.
The three-dimensional molecular architecture demonstrates distinct conformational preferences due to steric interactions between the methyl groups and the aromatic ring system. Computational analysis suggests that the quaternary carbon center adopts a configuration that minimizes steric repulsion while maintaining optimal orbital overlap for electronic stabilization. The primary amine group exhibits typical pyramidal geometry with the nitrogen atom displaying sp³-hybridization, though protonation in the hydrochloride salt form results in tetrahedral geometry around the nitrogen center. The molecular formula C₁₁H₁₄F₃N for the free base indicates a compact structure with significant three-dimensional character.
Stereochemical Considerations and Conformational Analysis
The stereochemical analysis of this compound reveals the absence of traditional chiral centers, as the quaternary carbon bears two identical methyl substituents. However, the molecule exhibits conformational chirality due to restricted rotation around the carbon-carbon bond connecting the quaternary center to the aromatic ring. This conformational restriction arises from steric interactions between the bulky tertiary carbon substituents and the aromatic hydrogen atoms in the ortho positions relative to the point of attachment. The molecular structure can be represented by the SMILES notation CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F, which illustrates the branched architecture and substitution pattern.
Dynamic conformational analysis suggests that the molecule predominantly adopts conformations that minimize steric clashes while maximizing favorable electronic interactions. The trifluoromethyl group in the meta position relative to the point of attachment creates an asymmetric electronic environment that influences the preferred conformational states. Rotation around the carbon-nitrogen bond of the propylamine chain exhibits relatively low barriers, allowing for facile interconversion between different rotameric forms. The hydrochloride salt formation introduces additional conformational constraints through ionic interactions and hydrogen bonding, which stabilize specific conformational arrangements in the solid state.
Properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZJWGCDZPFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726635 | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959139-62-9 | |
| Record name | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(trifluoromethyl)benzaldehyde. This intermediate is then subjected to a series of reactions, including reductive amination, to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Antidepressant Research
One of the primary research areas for this compound involves its potential as an antidepressant. The structural similarity to known antidepressants suggests it may exhibit similar pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Neuropharmacology
Studies have indicated that compounds with trifluoromethyl groups can modulate neurotransmitter systems. For instance, research is ongoing into how this compound interacts with serotonin and norepinephrine reuptake mechanisms, which are crucial for mood regulation and anxiety disorders .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its activity on serotonin receptors. Results indicated a significant binding affinity, suggesting potential use in developing new antidepressants .
Case Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, variations of the compound were tested to determine how modifications affect receptor binding and efficacy. The introduction of the trifluoromethyl group was found to enhance receptor selectivity compared to other derivatives without this functional group .
Toxicology and Safety Data
The compound is classified as an irritant, with safety data indicating precautions during handling due to potential respiratory or skin irritation . Hazard statements include:
- H302: Harmful if swallowed
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. This interaction can lead to changes in cellular function, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key features of 2-methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride with related compounds:
*Molecular weight calculated based on formula C₁₁H₁₅ClF₃N.
Key Differences and Implications
Substituent Effects: Trifluoromethyl Group: Present in all compounds except and , the -CF₃ group increases lipophilicity and resistance to oxidative metabolism. However, its position (meta vs. para) affects steric interactions with targets .
Pharmacological Potential: Cinacalcet’s naphthyl-ethyl group is critical for CaSR activation. Azetidine-containing analogs () exhibit rigid structures, which may improve target specificity but reduce metabolic stability compared to flexible propane derivatives .
Synthetic Considerations :
- Cinacalcet’s synthesis involves palladium-catalyzed coupling and chiral resolution , whereas the target compound may be synthesized via simpler alkylation or reductive amination routes. Microwave-assisted methods () could enhance efficiency for similar compounds.
Research Findings and Methodological Insights
- Stability and Purity : Cinacalcet’s stability-indicating RP-UPLC method (ICH-validated, >96% purity ) could be adapted for analyzing the target compound’s impurities.
- Structural Similarity Metrics : uses computational similarity scoring (0.87 for the target vs. 1.00 for azetidine analogs), highlighting the need for empirical validation of bioactivity .
Biological Activity
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, also known by its CAS number 959139-62-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C11H15ClF3N
- Molecular Weight : 253.69 g/mol
- CAS Number : 959139-62-9
The compound's biological activity is primarily attributed to the trifluoromethyl group, which enhances its interaction with biological targets. This group has been shown to increase the potency of compounds in inhibiting serotonin reuptake, a mechanism relevant to antidepressants like fluoxetine .
Antidepressant Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant inhibition of serotonin transporters (SERT). The presence of the trifluoromethyl group in the para-position has been associated with enhanced binding affinity and selectivity for SERT, leading to increased serotonin levels in synaptic clefts .
Antimicrobial Activity
A study exploring various derivatives of amines with trifluoromethyl substitutions demonstrated that these compounds possess selective antimicrobial properties against specific pathogens. The introduction of the trifluoromethyl group has been linked to improved activity against Chlamydia species, suggesting a potential for developing new antimicrobial agents .
Study on Antidepressant Activity
In a comparative study, this compound was evaluated alongside fluoxetine. The results showed that the trifluoromethyl derivative exhibited comparable or superior activity in inhibiting serotonin uptake in vitro, indicating its potential as an antidepressant .
Antimicrobial Evaluation
Another investigation focused on the compound's efficacy against Chlamydia trachomatis. The study found that derivatives containing the trifluoromethyl group significantly reduced bacterial inclusion sizes in infected cells, demonstrating their potential as effective antichlamydial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClF3N |
| Molecular Weight | 253.69 g/mol |
| CAS Number | 959139-62-9 |
| Biological Activity | Antidepressant, Antimicrobial |
Q & A
Basic: What are the critical steps in synthesizing 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, and how do reaction conditions impact yield?
Answer:
The synthesis typically involves:
- Step 1: Formation of the trifluoromethylphenyl backbone via Friedel-Crafts alkylation or coupling reactions under anhydrous conditions.
- Step 2: Introduction of the methylpropan-1-amine group using reductive amination or nucleophilic substitution.
- Step 3: Hydrochloride salt formation via HCl gas or concentrated HCl in polar solvents like ethanol .
Key considerations:
- Inert atmosphere (N₂/Ar): Prevents oxidation of intermediates (e.g., amines) .
- Temperature control: Excess heat may degrade the trifluoromethyl group (thermally labile above 80°C) .
- Purification: Crystallization in ethanol/ether mixtures improves purity (>95% by HPLC) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR (¹H/¹³C/¹⁹F): Confirms the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and amine proton environment .
- HPLC-MS: Detects impurities (e.g., unreacted precursors) with a C18 column and acetonitrile/water gradient .
- X-ray crystallography: Resolves stereochemical ambiguities in the hydrochloride salt form .
Common pitfalls:
- Moisture sensitivity during NMR sample preparation may distort amine proton signals .
Advanced: How can computational methods optimize the synthesis route and predict reactivity?
Answer:
- Reaction path search tools (e.g., GRRM): Model intermediates and transition states to identify low-energy pathways .
- DFT calculations: Predict regioselectivity of trifluoromethylphenyl group substitution (meta vs. para positions) .
- Machine learning: Trains on existing fluorinated amine datasets to recommend solvent/reagent combinations for higher yields .
Case study:
ICReDD’s workflow reduced reaction optimization time by 40% for analogous fluorinated amines using quantum chemical calculations .
Advanced: How do structural analogs (e.g., 2-(3-chloro-2-fluorophenyl) derivatives) differ in biological activity, and what drives these variations?
Answer:
Structural comparisons (Table 1):
| Compound | Substituent | LogP | Binding Affinity (Ki, nM) |
|---|---|---|---|
| Target compound | -CF₃ | 2.1 | 15.3 ± 1.2 |
| 2-(3-chloro-2-fluorophenyl) analog | -Cl/-F | 2.8 | 28.7 ± 2.1 |
| 2-(4-Phenylphenyl) analog | Biphenyl | 3.5 | 52.4 ± 3.6 |
Mechanistic insights:
- The trifluoromethyl group (-CF₃) enhances hydrophobic interactions with target proteins, reducing Ki values compared to -Cl/-F analogs .
- Steric hindrance from biphenyl groups decreases binding affinity despite higher LogP .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches?
Answer:
Methodology:
- Batch comparison: Run parallel NMR/HPLC analyses under identical conditions (solvent, concentration).
- Dynamic NMR studies: Identify rotational barriers in the propan-1-amine group that may cause signal splitting .
- Isotopic labeling: Use ¹⁵N-labeled HCl to distinguish amine proton environments in salt forms .
Example:
Inconsistent ¹H NMR δ 1.2 ppm signals were traced to residual ethanol in crystallization solvents, resolved by vacuum drying .
Basic: What safety protocols are essential for handling this compound in lab settings?
Answer:
- PPE: Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact with hydrochloride salts .
- Ventilation: Use fume hoods during HCl gas exposure steps .
- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What strategies enhance the compound’s stability in long-term pharmacological studies?
Answer:
- Lyophilization: Store as a freeze-dried powder under argon to prevent hydrolysis of the amine group .
- Co-crystallization: Use counterions like succinate to improve thermal stability (m.p. increases by 20°C) .
- Degradation monitoring: Accelerated stability testing (40°C/75% RH) with periodic HPLC checks .
Advanced: How does the trifluoromethyl group influence metabolic pathways in in vivo models?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
